molecular formula C4H5N3O4 B12520652 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid CAS No. 775229-16-8

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid

Cat. No.: B12520652
CAS No.: 775229-16-8
M. Wt: 159.10 g/mol
InChI Key: FBPLOLMUXFVTLA-UHFFFAOYSA-N
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Description

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid (CAS 775229-16-8) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its core structure, the 3,5-dioxo-1,2,4-triazinane moiety, is recognized as a key pharmacophore in the development of high-affinity ligands for the 5-HT1A serotonin receptor . Compounds featuring this skeleton have shown potent agonistic properties, making them candidates for researching neurological disorders and as potential positron emission tomography (PET) imaging agents . Furthermore, this triazinane core serves as a precursor for synthesizing diverse heterocycle-fused compounds, such as thiazolo[3,2-b]-1,2,4-triazinone derivatives . These derivatives have demonstrated significant broad-spectrum antibacterial and antitubercular activities in research settings, with some analogs exhibiting excellent inhibition of leucyl-tRNA synthetase . Researchers utilize this compound as a building block to explore new therapeutic agents, leveraging its versatility for constructing complex molecules with potential biological activity. The compound has a molecular formula of C4H5N3O4 and a molecular weight of 159.10 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

775229-16-8

Molecular Formula

C4H5N3O4

Molecular Weight

159.10 g/mol

IUPAC Name

3,5-dioxo-1,2,4-triazinane-1-carboxylic acid

InChI

InChI=1S/C4H5N3O4/c8-2-1-7(4(10)11)6-3(9)5-2/h1H2,(H,10,11)(H2,5,6,8,9)

InChI Key

FBPLOLMUXFVTLA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)NN1C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Reactions

The synthesis of triazinane derivatives often begins with condensation reactions between carbonyl-containing precursors and nitrogen-rich reagents. For 3,5-dioxo-1,2,4-triazinane-1-carboxylic acid, a common approach involves reacting cyanoacetylurea with hydrazine derivatives under acidic conditions. For example, hydrazine hydrate reacts with ethyl cyanoacetate in acetic acid to form a hydrazone intermediate, which undergoes cyclization to yield the triazinane backbone.

Key parameters influencing yield include:

  • Temperature : Optimal cyclization occurs at 80–100°C.
  • Catalysts : Lewis acids like zinc chloride improve reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate stability.

Cyclization and Oxidation

Post-condensation, oxidative cyclization is critical for introducing the dioxo groups. A two-step protocol is frequently employed:

  • Cyclization : The hydrazone intermediate is treated with sodium acetate in acetic acid at 120°C to form the triazinane ring.
  • Oxidation : Hydrogen peroxide or potassium persulfate oxidizes the ring to introduce carbonyl groups at positions 3 and 5.

For instance, 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid undergoes oxidation with potassium permanganate in sulfuric acid to yield the target compound.

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In one protocol, 3-mercapto-1,2,4-triazin-5-ones are S-alkylated with ethyl 2-chloroacetoacetate under microwaves (150°C, 20 min), achieving 85% yield for cyclized intermediates. Subsequent hydrolysis with 6M HCl and amidation completes the synthesis.

Advantages :

  • Reduced reaction time (hours → minutes).
  • Enhanced regioselectivity, confirmed via X-ray crystallography.

Continuous Flow Chemistry

Industrial-scale production utilizes continuous flow reactors to optimize efficiency:

  • Residence time : 30–60 seconds.
  • Temperature control : 50–70°C prevents thermal degradation.
  • Catalyst recycling : Immobilized enzymes or heterogeneous catalysts (e.g., silica-supported sulfuric acid) enable reuse.

A representative flow setup for oxidizing urazole precursors to triazolinediones achieves >90% conversion using trichloroisocyanuric acid (TCICA) as an oxidant.

Industrial Production Strategies

Large-Scale Oxidation Protocols

Oxidation is a bottleneck in industrial synthesis. Two methods dominate:

  • Halogen-Based Oxidation :
    • 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in dichloromethane oxidizes urazoles to triazolinediones with 92–95% yield.
    • Byproduct management : Silica gel absorbs hydantoin byproducts, simplifying purification.
  • Electrochemical Oxidation :
    • Graphite electrodes in acetonitrile/water mediate the oxidation of 3-amino-triazinanes at 1.2 V, achieving 88% yield with minimal waste.

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-free cyclization : Mechanochemical grinding of precursors with sodium bicarbonate yields 78% product.
  • Biocatalysis : Lipase-catalyzed ester hydrolysis avoids harsh acids, preserving the carboxylic acid group.

Mechanistic Insights and Optimization

Regioselectivity in Cyclization

The N2-position of the triazine ring is favored for cyclization due to electronic and steric factors. Single-crystal X-ray analysis of intermediate 3e confirms that microwave irradiation directs cyclization to N2, minimizing byproducts.

pH-Dependent Reaction Pathways

  • Acidic conditions (pH < 3) : Promote protonation of the hydrazone nitrogen, accelerating cyclization but risking over-oxidation.
  • Neutral conditions (pH 6–7) : Favor hydrolysis of nitrile groups to carboxylic acids without ring degradation.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Advantage
Conventional Condensation 65–75 8–12 h Moderate Low equipment cost
Microwave-Assisted 80–85 20–30 min High Rapid kinetics
Flow Chemistry 90–95 1–2 h Industrial Continuous production
Electrochemical 85–88 4–6 h Moderate Eco-friendly

Chemical Reactions Analysis

Types of Reactions: 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid derivatives have shown promising antibacterial and antitubercular activities. Research indicates that compounds containing this triazine moiety exhibit broad-spectrum antibacterial properties against various pathogens. For instance, derivatives with terminal amide fragments demonstrated significant activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 μg/mL .

Mechanism of Action

The mechanism underlying the antimicrobial activity of these compounds involves interaction with bacterial enzymes such as leucyl-tRNA synthetase. This interaction leads to inhibition of protein synthesis in bacteria, which is crucial for their survival . The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the potency of these compounds, indicating that structural modifications can significantly influence their biological activity .

Agricultural Applications

Insecticides and Acaricides

This compound has been explored for its potential use as an insecticide and acaricide. Compounds derived from this triazine structure have demonstrated effectiveness against a variety of agricultural pests including flies, mosquitoes, and crop-damaging insects such as aphids and leafhoppers . The mechanism typically involves neurotoxic effects that disrupt the normal functioning of insect nervous systems.

Field Studies

Field trials have indicated that these compounds can reduce pest populations significantly while exhibiting low toxicity to non-target organisms. This selective toxicity is advantageous for sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing triazine units exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposites

Additionally, the compound has been investigated for use in nanocomposite materials. Its ability to form stable interactions with nanoparticles can lead to enhanced electrical conductivity and mechanical strength in composite materials .

Summary of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial agentsExhibits broad-spectrum activity against bacteria; effective against M. smegmatis
Agricultural ScienceInsecticides and acaricidesEffective against agricultural pests; low toxicity to non-target organisms
Materials SciencePolymer synthesisEnhances thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism by which 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic Acid

  • Structure : Shares the triazine core but differs in substituent positions (carboxylic acid at position 6 vs. position 1 in the target compound).
  • Molecular Formula : C₄H₃N₃O₄ (identical to the target compound) .
  • Key Differences : The tetrahydro modification at positions 2,3,4,5 introduces partial saturation, altering reactivity. This compound’s ChemSpider ID is 4250313 , distinguishing it from the target compound .
  • Applications : Primarily explored as a precursor for bioactive molecules due to its keto and carboxylic acid groups.

(+)-Quisqualic Acid (3-(3,5-Dioxo-1,2,4-oxadiazolidin-2-yl)-L-alanine)

  • Structure : Contains an oxadiazolidine ring instead of triazinane, with an L-alanine side chain.
  • Molecular Formula : C₅H₇N₃O₅ (larger due to the alanine moiety) .
  • Functional Comparison: Both compounds feature dual keto groups, but (+)-quisqualic acid acts as a glutamate analogue and neurotoxin, targeting receptors like aspartate aminotransferase and choline O-acetyltransferase . In contrast, the triazinane derivative lacks known neuroactive properties.
  • Biological Relevance : (+)-Quisqualic acid is a toxin extracted from biological sources, while the triazinane compound is synthetic .

4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic Acid

  • Structure : A benzoic acid derivative with a triazolidine ring substituted at position 4.
  • Applications : Used in coordination chemistry for metal-ligand complexes, leveraging its rigid aromatic system .

Functional and Application-Based Comparisons

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A phenolic acid with a benzeneacrylic backbone, lacking heterocyclic rings.
  • Functional Groups : Two hydroxyl groups and a carboxylic acid, enabling antioxidant activity .
  • Applications : Used in food, cosmetics, and pharmacology, contrasting with the triazinane compound’s role as a synthetic intermediate .

Morpholino-1,3,5-triazine Derivatives

  • Structure: Triazine cores modified with morpholino groups and ureido-benzoic acid side chains.
  • Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid .
  • Key Differences: Morpholino groups enhance solubility and pharmacokinetic properties, making these derivatives more drug-like than the target compound .

Tabulated Comparative Data

Compound Molecular Formula Molecular Mass (g/mol) Key Functional Groups Primary Applications
3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid C₄H₃N₃O₄ 157.085 Triazinane, keto, carboxylic acid Medicinal chemistry intermediates
(+)-Quisqualic acid C₅H₇N₃O₅ 189.127 Oxadiazolidine, L-alanine Neurotoxin, receptor studies
Caffeic acid C₉H₈O₄ 180.157 Phenolic, acrylic acid Antioxidants, cosmetics
Morpholino-triazine derivative C₂₄H₂₈N₈O₅ 532.54 Morpholino, ureido, benzoic acid Kinase inhibitors, drug development

Research Findings and Divergences

  • Synthetic Utility : The triazinane derivative’s synthesis is more straightforward than (+)-quisqualic acid’s extraction from biological sources [[9] vs. [4]].
  • Biological Activity : While (+)-quisqualic acid interacts with glutamate receptors, the triazinane compound’s bioactivity remains underexplored, highlighting a research gap .
  • Structural Flexibility: Morpholino-triazine derivatives exhibit tunable properties for drug design, whereas the rigid triazinane core limits derivatization .

Biological Activity

3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid is a compound belonging to the class of 1,2,4-triazine derivatives. This class has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this specific compound is under investigation, with various studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a triazine ring with two carbonyl groups and a carboxylic acid functional group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazines exhibit broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain triazine derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium smegmatis, suggesting potential in treating tuberculosis .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundTarget PathogenMIC (μg/mL)
3,5-Dioxo-1,2,4-triazinaneM. smegmatis50
Thiazolo[3,2-b]-1,2,4-triazinoneS. aureusVaries
Other Triazine DerivativesVarious Gram-positive bacteriaVaries

Anticancer Activity

The anticancer potential of triazine derivatives has been explored in several studies. For example, compounds related to the triazine structure have demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell proliferation .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μM)
3,5-Dioxo-1,2,4-triazinaneA549Not specified
Thiazole DerivativeCaco-2Varies
Triazine AnalogsVarious Cancer LinesVaries

The biological activity of this compound may be attributed to its ability to interact with key biological targets. For example:

  • Enzyme Inhibition : Some triazine derivatives inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Arrest : Certain compounds induce apoptosis in cancer cells by interfering with the cell cycle.

Case Studies

In a notable case study involving a series of synthesized triazine derivatives:

  • Study Design : Compounds were tested against various microbial strains and cancer cell lines.
  • Findings : Specific derivatives displayed enhanced activity compared to standard antibiotics and chemotherapeutics. The study emphasized structure-activity relationships (SAR), indicating that modifications on the triazine ring significantly affect biological outcomes .

Q & A

Q. What synthetic methodologies are currently established for 3,5-Dioxo-1,2,4-triazinane-1-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and aliphatic carboxylic acids. A catalytic system using FeCl₃·6H₂O (10 mol%) at 80°C for 6–12 hours is effective for forming the triazinane core. For example, 1-arylthioureas react with carboxylic acids in a 2:1 molar ratio under reflux conditions, followed by recrystallization for purification. This method avoids toxic solvents but may require optimization for substituent compatibility .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the triazinane ring and carboxylic acid proton.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H from carboxylic acid).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable. Chromatographic purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in the lab?

While specific toxicity data for this compound is limited, general precautions for heterocyclic carboxylic acids include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection (e.g., NIOSH-approved N95 masks) if handling powdered forms.
  • Storage in airtight containers at 2–8°C to prevent hydrolysis. Avoid skin contact and inhalation; work in a fume hood during synthesis .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Catalyst screening : FeCl₃·6H₂O outperforms Brønsted acids (e.g., PTSA) and other Lewis acids (e.g., CuCl₂) in triazinane formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol or water.
  • Temperature control : Yields increase at 80°C but degrade above 100°C due to side reactions.
  • Stoichiometry : A 2:1 ratio of thiourea to carboxylic acid minimizes unreacted intermediates .

Q. What strategies address discrepancies in reported synthetic yields across studies?

Contradictions often arise from:

  • Substituent electronic effects : Electron-withdrawing groups on thioureas reduce nucleophilicity, lowering yields.
  • Purification challenges : Column chromatography vs. recrystallization can lead to variability in isolated yields.
  • Moisture sensitivity : Hydrolysis of the triazinane ring during workup may explain low yields in some protocols. Reproducibility requires strict control of anhydrous conditions and detailed reporting of purification methods .

Q. How can the stability of this compound under varying pH and temperature conditions be evaluated?

Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and assess photodegradation products with LC-MS. Such data inform storage conditions and formulation strategies for biological assays .

Methodological Considerations

  • Synthetic Challenges : The carboxylic acid group may participate in side reactions (e.g., esterification); protecting groups like tert-butyl esters could be explored .
  • Biological Testing : For pharmacological studies, ensure solubility by preparing sodium salts (neutralize with NaOH) or using DMSO as a solvent vehicle .

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